Enantiomeric Identity: (S)-Isoxazolidin-4-ol Hydrochloride vs. (R)-Isoxazolidin-4-ol Hydrochloride
The (S)-enantiomer (CAS 338464-55-4) and (R)-enantiomer (CAS 338464-48-5) are distinct chemical entities with opposite configuration at the C-4 stereocenter. The (S) form is defined by the (4S) IUPAC designation with InChI Key LLCWGQYEQKYRDO-DFWYDOINSA-N, while the (R) form carries InChI Key LLCWGQYEQKYRDO-AENDTGMFSA-N. Synthetically, enantiomerically pure isoxazolidin-4-ols can be prepared from chiral epichlorohydrin, affording products in high enantiomeric purity; the choice of (R)- or (S)-epichlorohydrin starting material directly determines the absolute configuration of the isoxazolidin-4-ol product [1]. In drug discovery, the (S) and (R) enantiomers can display profoundly different pharmacological profiles; a well-established principle for chiral N,O-heterocycles used as kinase inhibitor intermediates, as exemplified by isoxazolidine-containing MEK inhibitor patents (e.g., EP-2240494-B1) where stereochemistry at the heterocyclic ring is critical for target binding .
| Evidence Dimension | Absolute configuration and stereochemical identity |
|---|---|
| Target Compound Data | (S)-Isoxazolidin-4-ol hydrochloride, CAS 338464-55-4, (4S) configuration, InChI Key LLCWGQYEQKYRDO-DFWYDOINSA-N, MDL MFCD20483793 |
| Comparator Or Baseline | (R)-Isoxazolidin-4-ol hydrochloride, CAS 338464-48-5, (4R) configuration, InChI Key LLCWGQYEQKYRDO-AENDTGMFSA-N, MDL MFCD20483792 |
| Quantified Difference | Opposite stereochemistry at C-4; distinct CAS numbers, MDL numbers, and InChI Keys; commercially available from separate inventory with independent QC certificates |
| Conditions | Chiral identity confirmed by SMILES notation (O[C@H]1CNOC1.[H]Cl for (S) vs. O[C@@H]1CNOC1.[H]Cl for (R)) and independent batch-specific analytical data (NMR, HPLC, GC) from suppliers such as Bidepharm and Fluorochem |
Why This Matters
In enantioselective synthesis, using the correct enantiomer avoids the introduction of a chiral impurity that would generate the diastereomeric or enantiomeric opposite in downstream products, directly affecting pharmacological activity and regulatory acceptability.
- [1] Martin, B. P.; Cooper, M. E.; Donald, D. K.; Guile, S. D. A simple and efficient synthesis of optically pure 4-alkylisoxazolidin-4-ols. Tetrahedron Lett. 2006, 47 (43), 7635–7639. https://doi.org/10.1016/j.tetlet.2006.08.054 View Source
